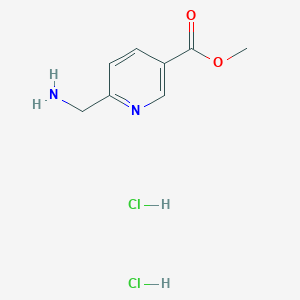

Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The parent structure consists of a pyridine ring system with specific substitution patterns that determine both its chemical identity and physical properties. The compound features a methyl ester functionality at the 3-position of the pyridine ring, while an aminomethyl substituent occupies the 6-position, creating a distinctive substitution pattern that influences the overall molecular geometry.

The molecular formula analysis reveals important structural information about the dihydrochloride salt form. According to systematic chemical databases, the base compound without the hydrochloride salts possesses the molecular formula C₈H₁₀N₂O₂, with a corresponding molecular weight of approximately 166.18 grams per mole. The dihydrochloride salt formation involves the protonation of basic nitrogen sites, resulting in the incorporation of two hydrochloride units into the crystal structure. This salt formation significantly alters the compound's solubility characteristics and crystalline packing arrangements compared to the neutral base form.

Structural identification methods have confirmed the presence of key functional groups through spectroscopic analysis. Nuclear magnetic resonance spectroscopy data demonstrates characteristic chemical shifts corresponding to the methoxy protons, aminomethyl protons, and aromatic pyridine protons. The aminomethyl substituent exhibits distinctive coupling patterns in proton nuclear magnetic resonance spectra, with the methylene protons appearing as a characteristic doublet due to coupling with the adjacent amino group. These spectroscopic features provide definitive confirmation of the proposed molecular structure and substitution pattern.

The International Union of Pure and Applied Chemistry nomenclature system classifies this compound as a substituted nicotinic acid derivative, where nicotinic acid refers to pyridine-3-carboxylic acid. The systematic name explicitly identifies the positional relationships between functional groups, ensuring unambiguous chemical identification across international databases and research publications.

Properties

IUPAC Name |

methyl 6-(aminomethyl)pyridine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)6-2-3-7(4-9)10-5-6;;/h2-3,5H,4,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHTVFSKZIUKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706454-04-7 | |

| Record name | methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution on Halogenated Pyridine Precursors

The primary synthetic approach involves nucleophilic substitution reactions on halogenated pyridine derivatives, particularly 2,6-dichloropyridine-3-carboxylate esters. These precursors are subjected to nucleophilic attack by amines to introduce the aminomethyl group at the 6-position.

Starting Materials: Commercially available 2,6-dichloro-3-substituted pyridines or their trifluoromethyl analogs are used as substrates due to their electrophilic chlorine atoms at the 2- and 6-positions.

Reaction Conditions: The substitution is typically carried out under controlled temperatures with amines such as methylamine or other nucleophiles. However, regioselectivity is a challenge; direct reaction with methylamine often yields undesired regioisomers, such as 6-chloro-2-methylaminopyridine-3-carboxylate as the major product.

Improved Selectivity: Utilizing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position enhances regioselectivity. For example, 2,6-dichloro-3-trifluoromethylpyridine reacts with nucleophiles like piperidine to selectively substitute at the 6-position.

Yield and Scale: Optimized procedures have achieved overall yields around 60-70% on multi-kilogram scales without significant loss of efficiency.

Vilsmeier-Haack Formylation and Subsequent Functional Group Transformations

An alternative synthetic route involves the Vilsmeier-Haack reaction to introduce formyl groups on aminomethylpyridine derivatives, followed by reduction and azide substitution to eventually yield the aminomethyl functionality.

Vilsmeier-Haack Reaction: Treatment of 3-amino-4-methylpyridine derivatives with POCl3 and DMF at room temperature for extended periods (up to 48 hours) results in regioselective formylation at the 3-position.

Subsequent Steps: The formyl group can be reduced to an alcohol using sodium borohydride, which is then converted to an azide intermediate using diphenylphosphoryl azide and DBU. The azide is finally reduced to the amine using triphenylphosphine and water, producing the aminomethyl group.

Isolation and Purification: The dihydrochloride salt is obtained by acidification with HCl in dioxane, followed by filtration and recrystallization from methanol, yielding a white powder with good purity.

Yields: The overall yield for these transformations can reach approximately 50-85%, depending on the step and scale.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Selectivity | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2,6-Dichloro-3-substituted pyridine | Methylamine or piperidine, controlled temp | Moderate to high with EWG | 60-70 | Multi-kilogram | Regioselectivity improved by electron-withdrawing groups |

| Vilsmeier-Haack formylation | 3-Amino-4-methylpyridine derivatives | POCl3/DMF, NaBH4 reduction, DPPA/DBU azide | High | 50-85 | Laboratory to pilot | Metal-free, scalable, regioselective |

Research Findings and Optimization Notes

Regioselectivity Challenges: Direct nucleophilic substitution on 2,6-dichloropyridines without electron-withdrawing groups leads to regioisomeric mixtures. Incorporation of trifluoromethyl groups or other EWG at the 3-position significantly enhances selective substitution at the 6-position.

Reaction Times and Temperatures: Extended reaction times (up to 48 hours) at room temperature are common in Vilsmeier-Haack formylation to ensure complete conversion and high regioselectivity.

Purification: The use of acid-base extraction and recrystallization is effective in isolating pure dihydrochloride salts without the need for extensive chromatographic purification, enhancing scalability.

Environmental and Safety Considerations: The metal-free nature of the Vilsmeier-Haack based synthesis reduces metal contamination risks. However, the use of POCl3 requires careful handling due to its corrosive nature.

Patent Literature: Several patents describe synthetic routes for this compound, emphasizing the importance of regioselective substitution and scalable processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-3,6-dicarboxylic acid derivatives.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Pyridine-3,6-dicarboxylic acid derivatives.

Reduction Products: Corresponding amines.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the construction of complex molecules, facilitating advancements in synthetic methodologies .

Biology

The compound is utilized in various biological studies, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, influencing metabolic pathways relevant to drug metabolism .

- Receptor Binding : The compound binds to certain receptors, modulating their activity and affecting cellular signaling pathways .

Industrial Applications

In industrial settings, this compound is employed in the production of dyes, pigments, and other chemicals due to its reactivity and structural properties .

Biological Activities

This compound exhibits notable biological activities:

- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties against various bacterial strains. For example, the minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria have been documented .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.62 µg/mL |

| Escherichia coli | 31.25 µg/mL |

| Candida albicans | 15.62 µg/mL |

- Anticancer Potential : Research has demonstrated its cytotoxic effects on cancer cell lines, particularly glioblastoma cells, suggesting its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a range of pathogens. The findings confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that this compound significantly induces cell death in glioblastoma cells through mechanisms involving disruption of microtubule polymerization. These findings highlight its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism by which Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three key analogs (Table 1):

Table 1: Key Properties of Methyl 6-(aminomethyl)pyridine-3-carboxylate Dihydrochloride and Analogs

*Calculated based on neutral form (C₈H₁₀N₂O₂) + 2HCl.

†Estimated molecular weight.

Key Observations:

Substituent Effects: The primary amine (-CH₂NH₂) in the target compound offers higher basicity and hydrogen-bonding capacity compared to the secondary amine (-CH₂NHCH₃) in , which may enhance interactions with biological targets. The 3-aminoazetidine substituent in provides a rigid, cyclic structure, influencing steric hindrance and binding specificity.

Ester Group Impact :

- Methyl esters (target compound and ) are more prone to hydrolysis than ethyl esters (), affecting metabolic stability and synthetic utility. Ethyl esters may prolong half-life in vivo but require harsher conditions for cleavage in synthesis.

Molecular Weight and Reactivity :

- Higher molecular weight analogs (e.g., ) may exhibit reduced membrane permeability but improved target affinity due to extended functional groups.

Biological Activity

Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride is a compound of significant interest in biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 202.64 g/mol. Its structure features a pyridine ring substituted with an aminomethyl group and a carboxylate moiety, which contributes to its reactivity and biological activity .

This compound interacts with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may alter metabolic pathways relevant to drug metabolism .

- Receptor Binding : It binds to certain receptors, modulating their activity and influencing cellular signaling pathways .

- Cellular Effects : Studies indicate that it may induce cytotoxic effects in certain cancer cell lines by disrupting microtubule polymerization .

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

- Antimicrobial Activity : this compound exhibits antimicrobial properties against various bacterial strains, which is crucial in the development of new antibiotics. Its minimum inhibitory concentration (MIC) values have been reported in studies focusing on its effectiveness against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. For example, it was found to induce significant cell death in glioblastoma cells, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound had selective activity against certain strains, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .

- Cytotoxic Mechanism : Another investigation focused on the cytotoxic effects of the compound on glioblastoma cells. The findings revealed that specific structural modifications enhanced its ability to induce cell death through mechanisms involving microtubule disruption, highlighting its potential as a lead compound in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride, and how can reaction efficiency be evaluated?

- Methodological Answer : Synthetic routes often involve functionalization of the pyridine core via reductive amination or nucleophilic substitution. For example, coupling 6-chloropyridine-3-carboxylate derivatives with methylamine under catalytic hydrogenation could yield the aminomethyl intermediate, followed by HCl salt formation. Reaction efficiency can be assessed using Design of Experiments (DoE) principles, such as fractional factorial designs, to optimize variables like temperature, catalyst loading, and solvent polarity . Purity should be verified via HPLC (≥98% as per typical standards ).

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity, referencing retention times against standards .

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ confirm proton environments (e.g., methyl ester at ~3.8 ppm, pyridine protons at 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ for C₉H₁₂Cl₂N₂O₂) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Pre-weigh aliquots to minimize freeze-thaw cycles. For aqueous solutions, use 0.1 M HCl (pH ~2) to prevent degradation. Waste must be segregated and disposed via certified hazardous waste protocols .

Advanced Research Questions

Q. What experimental design strategies can resolve contradictions in solubility or reactivity data across studies?

- Methodological Answer : Apply response surface methodology (RSM) to model solubility as a function of pH, temperature, and ionic strength. For reactivity discrepancies, use kinetic studies (e.g., stopped-flow spectroscopy) to isolate rate-determining steps. Cross-validate findings with computational simulations (DFT for reaction pathways) .

Q. How can computational methods guide the rational design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes with pyridine-binding pockets) using AutoDock Vina .

- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data to predict substituent effects .

Q. What advanced techniques characterize degradation products under physiological conditions?

- Methodological Answer :

- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid or demethylated analogs) using gradient elution (0.1% formic acid in acetonitrile/water) .

- Stability-Indicating Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by forced degradation (acid/base/oxidative stress) .

Q. How can researchers mitigate interference from counterions (e.g., chloride) in biological assays?

- Methodological Answer :

- Ion-Exchange Chromatography : Replace Cl⁻ with non-interfering ions (e.g., acetate) using Dowex® resins .

- Control Experiments : Compare activity of the free base (synthesized via neutralization) against the dihydrochloride salt .

Methodological Considerations

Q. What statistical approaches validate reproducibility in dose-response studies?

Q. How to optimize reaction scalability while minimizing byproduct formation?

- Methodological Answer : Pilot continuous-flow reactors with in-line IR monitoring for real-time adjustment of residence time and reagent stoichiometry . Use membrane separation (e.g., nanofiltration) to isolate the product from unreacted starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.